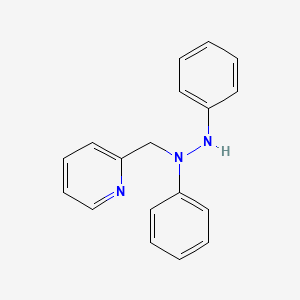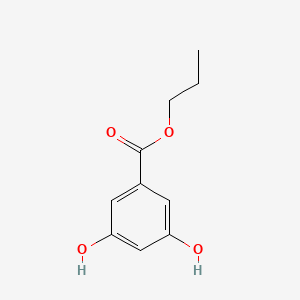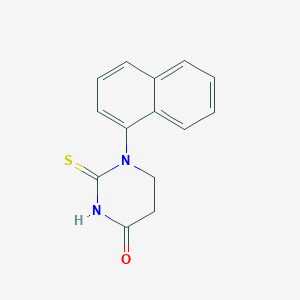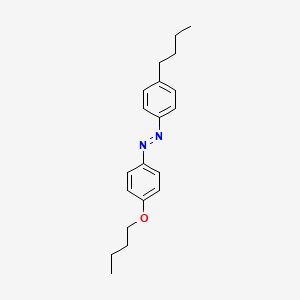
Diazene, (4-butoxyphenyl)(4-butylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, typically involves the reaction of 4-butoxyphenylhydrazine with 4-butylbenzaldehyde under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the diazene group. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Aplicaciones Científicas De Investigación
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various diazene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, involves the interaction of the diazene group with molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific molecular pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Another diazene compound with similar structural features but different substituents.
Diimide: A simpler diazene compound with the formula HN=NH, used in organic synthesis.
Nitrosobenzene: A related compound with a nitroso group instead of a diazene group.
Uniqueness
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of butoxy and butyl groups enhances its solubility and reactivity compared to simpler diazene compounds.
Propiedades
Número CAS |
33228-22-7 |
|---|---|
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(4-butoxyphenyl)-(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H26N2O/c1-3-5-7-17-8-10-18(11-9-17)21-22-19-12-14-20(15-13-19)23-16-6-4-2/h8-15H,3-7,16H2,1-2H3 |
Clave InChI |
JWLYWGLGUDWDNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



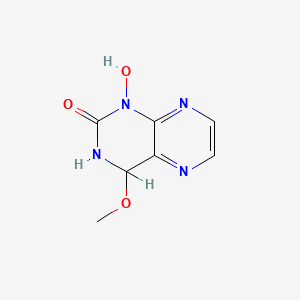
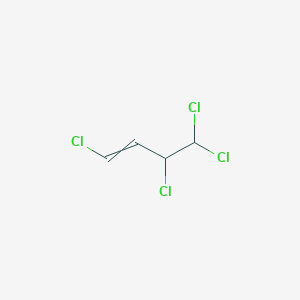
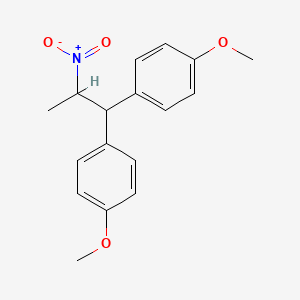
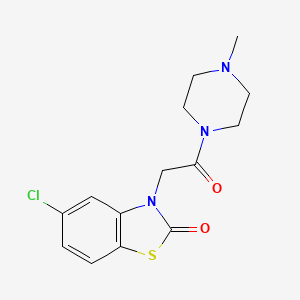
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
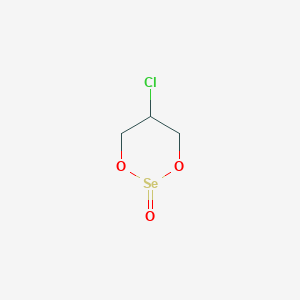
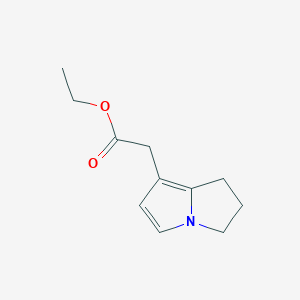

![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)

